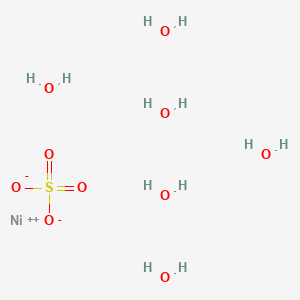

Nickel;sulfuric acid;hydrate

Description

Nickel sulfate hexahydrate is a hydrate that is the hexahydrate of nickel sulfate. It has a role as a sensitiser. It contains a nickel sulfate.

Properties

CAS No. |

10101-97-0 |

|---|---|

Molecular Formula |

H4NiO5S |

Molecular Weight |

174.79 g/mol |

IUPAC Name |

nickel;sulfuric acid;hydrate |

InChI |

InChI=1S/Ni.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

InChI Key |

GRPFKFKIOCEWLV-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Ni+2] |

boiling_point |

Decomposes at 1544° F (NTP, 1992) |

density |

2.07 (NTP, 1992) |

melting_point |

127.9 °F (transition point) (NTP, 1992) |

Other CAS No. |

10101-97-0 |

physical_description |

Nickel sulfate hexahydrate appears as blue or emerald-green crystalline material. Toxic and carcinogenic. Two known phases. Alpha-form (blue tetragonal) converts to beta-form (green monoclinic) at 127.9°F. Becomes blue and opaque at room temperature. Odorless. Sweet astringent taste. Somewhat efflorescent. Greenish-yellow anhydrous salt is formed at 536°F. (NTP, 1992) |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

solubility |

greater than or equal to 100 mg/mL at 68° F (NTP, 1992) |

Synonyms |

nickel sulfate nickel sulfate heptahydrate nickel sulfate hexahydrate nickel sulfate hexahydrate-(2)H-labeled cpd nickel sulfate hydrate nickel sulfate monohydrate |

vapor_pressure |

0 mm Hg at 68 °F Essentially (NTP, 1992) |

Origin of Product |

United States |

Foundational & Exploratory

The Hydrates of Nickel(II) Sulfate: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the various hydrated forms of nickel(II) sulfate (NiSO₄). Intended for researchers, scientists, and professionals in drug development and materials science, this document details the synthesis, characterization, and interconversion of these fascinating compounds. By understanding the nuanced properties of each hydrate, researchers can better control their experiments and develop novel applications.

Introduction to Nickel Sulfate and the Significance of Hydration

Nickel(II) sulfate is a crucial inorganic compound with wide-ranging applications, from electroplating and catalysis to its use in the synthesis of nickel-containing materials for batteries and pharmaceuticals.[1][2] The anhydrous form, NiSO₄, is a yellow solid, but it readily absorbs moisture to form a series of hydrates, each with distinct crystal structures, colors, and stability profiles.[3][4] The number of water molecules of hydration profoundly influences the compound's physical and chemical properties, making a thorough understanding of these hydrates essential for their effective utilization.

The coordination of water molecules to the nickel(II) ion and their integration into the crystal lattice dictates the material's solubility, reactivity, and thermal stability. For instance, the choice of a specific hydrate can be critical in controlling reaction kinetics or in the development of crystalline materials with desired optical or magnetic properties. This guide will systematically unpack the complexities of the common hydrates of nickel sulfate, providing both theoretical understanding and practical experimental guidance.

The Family of Nickel Sulfate Hydrates

At least seven hydrated forms of nickel(II) sulfate are known to exist, with the most common and well-characterized being the heptahydrate and the hexahydrate, the latter of which exists as two distinct polymorphs.[2] The monohydrate and anhydrous forms are also significant, particularly in the context of thermal decomposition studies.

Nickel Sulfate Heptahydrate (NiSO₄·7H₂O)

Often referred to as "morenosite" in its mineral form, nickel sulfate heptahydrate is typically a green crystalline solid.[2] It is the most hydrated stable form of nickel sulfate.

-

Crystal Structure: Orthorhombic[2]

-

Stability: Crystallizes from aqueous solutions below 30.7-32°C.[2][5] It is known to be relatively unstable in air and can effloresce, losing a water molecule to form the hexahydrate.[5]

Nickel Sulfate Hexahydrate (NiSO₄·6H₂O)

The hexahydrate is the most common form of nickel sulfate and exists in two well-defined polymorphs: the blue tetragonal α-form and the green monoclinic β-form.[6]

This is the commercially prevalent form, often called "blue salt."

-

Crystal Structure: Tetragonal[2]

-

Stability: It is the stable form that crystallizes from aqueous solutions between 30.7°C and 53.8°C.[2]

The monoclinic form is typically observed at higher temperatures.

-

Crystal Structure: Monoclinic[6]

-

Appearance: Green transparent crystals[7]

-

Stability: Forms from aqueous solutions above 53.8°C. The presence of certain impurities, such as magnesium, can also favor the formation of the β-polymorph.[8]

Nickel Sulfate Monohydrate (NiSO₄·H₂O)

The monohydrate is a less common form, typically encountered as an intermediate in the thermal dehydration of higher hydrates. It occurs naturally as the very rare mineral dwornikite.[2]

Anhydrous Nickel Sulfate (NiSO₄)

-

Crystal Structure: Orthorhombic[2]

-

Stability: Obtained by heating the hydrated forms above 330°C.[2][3] It decomposes to nickel oxide (NiO) at temperatures exceeding 640°C.[2]

Interconversion of Nickel Sulfate Hydrates: A Thermodynamic and Kinetic Perspective

The transformation between the different hydrates of nickel sulfate is governed by temperature, humidity, and the presence of impurities. Understanding these transitions is key to controlling the desired crystalline phase for a specific application.

The relationship between the stable forms of nickel sulfate in an aqueous solution as a function of temperature is a classic example of phase equilibria. Below 30.7°C, the heptahydrate is the thermodynamically favored form. As the temperature increases, the hexahydrate becomes more stable, with the α-form dominating between 30.7°C and 53.8°C, and the β-form becoming the stable phase at higher temperatures.[2]

The kinetics of these transformations are also a critical consideration. For example, the dehydration of the heptahydrate to the hexahydrate can occur spontaneously in air at room temperature. T[5]he rate of this transformation can be influenced by factors such as humidity and crystal size. The presence of impurities can also have a significant impact; for instance, magnesium has been shown to promote the formation of the heptahydrate and can inhibit the transformation to the α-hexahydrate in the dry state, instead favoring the β-form.

[8]### 4. Experimental Methodologies

This section provides detailed, step-by-step protocols for the synthesis and characterization of the common hydrates of nickel sulfate. These protocols are designed to be self-validating, with clear endpoints and expected outcomes.

Synthesis of Nickel Sulfate Hydrates

The initial step for preparing any of the hydrated forms is the synthesis of a nickel sulfate solution.

Protocol 4.1.1: Preparation of Nickel(II) Sulfate Solution

-

Reactant Selection: Choose one of the following nickel sources: nickel(II) carbonate (NiCO₃), nickel(II) hydroxide (Ni(OH)₂), or nickel(II) oxide (NiO). Nickel carbonate is often preferred due to its safer reaction profile (evolution of CO₂ gas) compared to the use of nickel metal, which produces flammable hydrogen gas. 2[3][9]. Reaction Setup: In a well-ventilated fume hood, place a magnetic stir bar in a beaker of appropriate size.

-

Acid Addition: Carefully add a stoichiometric amount of dilute sulfuric acid (H₂SO₄, typically 10-20% by weight) to the beaker and begin stirring.

-

Nickel Source Addition: Slowly add the chosen nickel source in small portions to the stirring sulfuric acid. If using nickel carbonate, effervescence will be observed; add the carbonate at a rate that prevents excessive foaming.

-

Reaction Completion: Continue adding the nickel source until the reaction ceases (i.e., no more gas evolution for the carbonate, or the solid is fully dissolved). A slight excess of the nickel source can be used to ensure all the acid has reacted.

-

Purification (Optional): If starting with impure reagents, the resulting solution can be purified. Common impurities like iron can be precipitated by adjusting the pH. For high-purity applications, techniques like repulping can be employed to remove co-precipitated impurities such as magnesium and cobalt. 7[10][11][12]. Filtration: Filter the resulting solution to remove any unreacted solids or precipitated impurities. The filtrate is a concentrated nickel sulfate solution.

Protocol 4.1.2: Crystallization of Specific Hydrates

The key to isolating a specific hydrate is precise temperature control during crystallization.

-

For Nickel Sulfate Heptahydrate (NiSO₄·7H₂O): Cool the prepared nickel sulfate solution to a temperature below 30°C and allow for slow evaporation or further cooling. Crystals of the heptahydrate will form. *[5] For α-Nickel Sulfate Hexahydrate (α-NiSO₄·6H₂O): Maintain the nickel sulfate solution at a temperature between 31.5°C and 53°C. Slow evaporation within this temperature range will yield crystals of the tetragonal α-form. * For β-Nickel Sulfate Hexahydrate (β-NiSO₄·6H₂O): Heat the solution to a temperature above 54°C. Crystallization by slow evaporation at this elevated temperature will produce the monoclinic β-polymorph. * For Anhydrous Nickel Sulfate (NiSO₄): Carefully heat any of the hydrated forms in a furnace to a temperature above 330°C until a constant weight is achieved.

[3]dot

Caption: Experimental workflow for the synthesis of nickel sulfate hydrates.

Characterization Techniques

Unequivocal identification of the specific hydrate and its purity requires the use of appropriate analytical techniques.

Protocol 4.2.1: Powder X-ray Diffraction (PXRD) Analysis

PXRD is the definitive method for identifying the crystal structure of the different hydrates and polymorphs.

-

Sample Preparation: Gently grind a small, representative sample of the nickel sulfate hydrate crystals into a fine powder using an agate mortar and pestle.

-

Sample Mounting: Mount the powdered sample onto a sample holder. Ensure a flat, uniform surface to minimize preferred orientation effects.

-

Instrumental Parameters:

-

Radiation: Cu Kα (λ = 1.5406 Å) is commonly used. [13] * 2θ Range: A scan range of 10° to 70° is typically sufficient to capture the characteristic diffraction peaks of the common hydrates. [13][14] * Scan Speed/Step Size: A slow scan speed (e.g., 1-2°/min) or a small step size (e.g., 0.02°) with a suitable counting time per step is recommended to obtain high-resolution data.

-

-

Data Analysis: Compare the obtained diffraction pattern with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD). The distinct peak positions and relative intensities will allow for unambiguous identification of the heptahydrate, α-hexahydrate, β-hexahydrate, or other forms.

Protocol 4.2.2: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful techniques for studying the thermal stability and dehydration processes of the nickel sulfate hydrates.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate TGA/DSC pan (e.g., alumina or platinum). 2[15]. Instrumental Parameters:

-

Temperature Range: A range from room temperature up to at least 900°C is recommended to observe all dehydration steps and the final decomposition to NiO.

-

Heating Rate: A controlled heating rate, typically 10°C/min, is commonly used. S[16][17]lower or faster heating rates can be employed to study the kinetics of the decomposition.

-

Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen or argon) or in air to investigate the effect of oxygen on the decomposition process.

-

-

Data Analysis:

-

TGA Curve: The TGA curve will show distinct mass loss steps corresponding to the loss of water molecules. The temperature at which these losses occur and the percentage of mass lost can be used to identify the initial hydrate and the intermediate hydrates formed during decomposition.

-

DSC Curve: The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions, dehydration, and decomposition. The peak temperatures and enthalpies can provide valuable thermodynamic data.

-

Data Presentation

The following table summarizes the key physicochemical properties of the common hydrates of nickel(II) sulfate.

| Property | Anhydrous (NiSO₄) | Monohydrate (NiSO₄·H₂O) | α-Hexahydrate (α-NiSO₄·6H₂O) | β-Hexahydrate (β-NiSO₄·6H₂O) | Heptahydrate (NiSO₄·7H₂O) |

| Molar Mass ( g/mol ) | 154.75 | [3] 172.77 | 262.85 | [3] 262.85 | 280.86 |

| Appearance | Yellow solid | [3] - | Blue crystals | [3] Green crystals | [7] Green-blue crystals |

| Crystal System | Orthorhombic | [2] - | Tetragonal | [2] Monoclinic | [6] Orthorhombic |

| Density (g/cm³) | 3.68 | [1] - | 2.07 | [3] - | 1.948 |

| Melting Point (°C) | >100 (decomposes) | [1] - | ~53 (decomposes) | [3] - | 98-100 (decomposes) |

| Boiling Point (°C) | 840 (decomposes) | [3] - | - | - | - |

| Solubility in Water | Soluble | Soluble | Freely soluble | [1] Soluble | 65 g/100 mL (20°C) |

Conclusion

The hydrates of nickel(II) sulfate represent a versatile class of compounds with properties that are finely tunable through the control of their hydration state. For researchers and drug development professionals, a deep understanding of the synthesis, characterization, and interconversion of these hydrates is paramount for achieving reproducible and predictable outcomes. The experimental protocols and data presented in this guide offer a robust framework for working with these materials, enabling further innovation and discovery in their diverse fields of application.

References

-

Impact of Impurities on Nickel Sulfate Crystallization and Strategies for Removal: Advancing Toward Battery-Grade Nickel Sulfate Production. ACS Publications. Available at: [Link]

-

Impact of Impurities on Nickel Sulfate Crystallization and Strategies for Removal. American Chemical Society. Available at: [Link]

-

Impact of Impurities on Nickel Sulfate Crystallization and Strategies for Removal: Advancing Toward Battery-Grade Nickel Sulfate Production | Request PDF. ResearchGate. Available at: [Link]

-

Impact of Impurities on Nickel Sulfate Crystallization and Strategies for Removal. ACS Publications. Available at: [Link]

-

Impurity Uptake During Cooling Crystallization of Nickel Sulfate. ResearchGate. Available at: [Link]

-

Nickel(II) sulfate. Sciencemadness Wiki. Available at: [Link]

-

Making Nickel SULFATE Hexahydrate. YouTube. Available at: [Link]

-

Physical Properties of Nickel Sulphate – NiSO 4. BYJU'S. Available at: [Link]

-

Nickel Sulfate | NiSO4 | CID 24586. PubChem. Available at: [Link]

-

The Effect of Reaction Conditions and Presence of Magnesium on the Crystallization of Nickel Sulfate. MDPI. Available at: [Link]

-

The Effect of Reaction Conditions and Presence of Magnesium on the Crystallization of Nickel Sulfate. MDPI. Available at: [Link]

-

How to Make Nickel Sulfate Safely ~ A Nickel Plating Solution Ingredient. YouTube. Available at: [Link]

-

THERMOGRAVIMETRIC ANALYSIS OF A CELLULOSIC FABRIC TREATED WITH NICKEL SULFATE HEXAHYDRATE AS A FLAME-RETARDANT. Available at: [Link]

-

Nickel(II) sulfate. Wikipedia. Available at: [Link]

- Method of production of the nickel-ammonium sulfate hexahydrate. Google Patents.

-

NICKEL SULFATE. Ataman Kimya. Available at: [Link]

-

Crystallization of nickel sulfate and its purification process: towards efficient production of nickel-rich cathode materials for lithium-ion batteries. NIH. Available at: [Link]

- Method for preparing a high-purity hydrated nickel sulphate. Google Patents.

-

(PDF) Some properties of aqueous solutions of α-NiSO4 · 6H2O. ResearchGate. Available at: [Link]

-

TG/DSC curves of NiSO4·6H2O. The black curve represents the TG (weight...). ResearchGate. Available at: [Link]

-

Mechanism and kinetics of thermal decomposition of Nickel(II) Sulfate(VI) hexahydrate. Available at: [Link]

-

Louhi-Kultanen, Marjatta Purification of Nickel Sulfate by Batch Cooling Crystallization. SciSpace. Available at: [Link]

-

(PDF) Crystallization of nickel sulfate and its purification process: towards efficient production of nickel-rich cathode materials for lithium-ion batteries. ResearchGate. Available at: [Link]

-

DTA and TGA curves of a-NiSO4 . 6 H2O obtained in different.... ResearchGate. Available at: [Link]

-

nickel sulfate:trade technology project data. Available at: [Link]

-

Phase solubility diagram of the NiSO 4 –H 2 SO 4 –H 2 O system at 50°C..[15] ResearchGate. Available at: [Link]

-

Nickel Sulphate Hydrates Study | PDF | Solubility | Materials. Scribd. Available at: [Link]

-

Kinetics of thermal decomposition of nickel sulfate hexahydrate. Scilit. Available at: [Link]

-

CRYSTAL GROWTH AND OPTICAL PROPERTIES ANIZOTROPY OF α-NiSO4×6H2O. Available at: [Link]

-

NICKEL SULFATE HEPTAHYDRATE. ChemBK. Available at: [Link]

-

CHARACTERIZATION OF NICKEL SODIUM SULPHATE HEXAHYDRATE (NSSH) CRYSTAL. Myanmar Academy of Arts and Science. Available at: [Link]

-

(a) XRD patterns of nickel sulphate crystals from feed solutions at 40.... ResearchGate. Available at: [Link]

-

Hydrothermally Synthesized NiS2 and NiSO4(H2O)6 Nanocomposites and its Characterizations. Semantic Scholar. Available at: [Link]

-

XRD plots of NiSO4·6H2O heat treated at different temperatures: (a).... ResearchGate. Available at: [Link]

-

Growth and characterization of α-nickel sulphate hexahydrate single crystal. OUCI. Available at: [Link]

-

Structures, Photophysical Properties, and Growth Patterns of Methylurea Coordinated Ni(II) and Mn(II) Complexes. MDPI. Available at: [Link]

-

Thermal Decomposition of Nickel Salt Hydrates | Request PDF. ResearchGate. Available at: [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Nickel(II) sulfate - Wikipedia [en.wikipedia.org]

- 3. Nickel(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 4. Nickel Sulfate | NiSO4 | CID 24586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. open.metu.edu.tr [open.metu.edu.tr]

- 7. Nickel sulfate hexahydrate | 10101-97-0 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. maas.edu.mm [maas.edu.mm]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure of Nickel Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel sulfate hexahydrate (NiSO₄·6H₂O), a compound of significant interest in fields ranging from electroplating to catalysis, presents a fascinating case study in crystallography. Its ability to exist in different crystalline forms, or polymorphs, each with distinct physical properties, underscores the critical relationship between structure and function at the atomic level. This guide provides a comprehensive exploration of the crystal structure of nickel sulfate hexahydrate, offering insights into its polymorphism, the analytical techniques used for its characterization, and the implications of its structural nuances.

The Polymorphism of Nickel Sulfate Hexahydrate: A Tale of Two Structures

Nickel sulfate hexahydrate primarily crystallizes in two distinct polymorphs: the blue tetragonal α-form and the green monoclinic β-form. The formation of a specific polymorph is highly dependent on the crystallization temperature from an aqueous solution. The tetragonal α-form is the common polymorph that crystallizes between 30.7 and 53.8 °C. Below this temperature range, a heptahydrate form crystallizes, and above it, an orthorhombic hexahydrate can form. The transition between the α and β forms is a key characteristic, with the α-form converting to the β-form at approximately 53.3°C.

The Tetragonal α-NiSO₄·6H₂O

The α-polymorph of nickel sulfate hexahydrate belongs to the tetragonal crystal system, specifically the space group P4₁2₁2. Its structure is characterized by isolated [Ni(H₂O)₆]²⁺ octahedra and [SO₄]²⁻ tetrahedra. These ionic units are interconnected by a complex network of hydrogen bonds. The nickel ion at the center of the octahedron is coordinated to six water molecules. These coordinated water molecules, in turn, form hydrogen bonds with the oxygen atoms of the sulfate tetrahedra, creating a stable three-dimensional lattice.

The Monoclinic β-NiSO₄·6H₂O

The β-polymorph crystallizes in the monoclinic system with the space group C2/c. Similar to the α-form, the fundamental building blocks of the β-structure are [Ni(H₂O)₆]²⁺ octahedra and [SO₄]²⁻ tetrahedra linked by hydrogen bonds. However, the arrangement of these units in space differs from that of the tetragonal form, leading to distinct unit cell parameters and overall symmetry. The monoclinic structure is isostructural with several other hexahydrate sulfates, such as MgSO₄·6H₂O.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for the two primary polymorphs of nickel sulfate hexahydrate, providing a clear comparison of their structural differences.

| Property | α-Nickel Sulfate Hexahydrate (Tetragonal) | β-Nickel Sulfate Hexahydrate (Monoclinic) |

| Crystal System | Tetragonal | Monoclinic |

| Space Group | P4₁2₁2 | C2/c |

| Unit Cell Parameters | a = 6.780(1) Å, c = 18.285(2) Å | a = 9.880(3) Å, b = 7.228(2) Å, c = 24.130(3) Å, β = 98.38(2)° |

| Unit Cell Volume | 840.5(3) ų | 1704.7(6) ų |

| Molecules per Unit Cell (Z) | 4 | 8 |

| Calculated Density (Dx) | 2.07 g/cm³ | 2.05 g/cm³ |

| Color | Blue | Green |

Experimental Determination of Crystal Structure: A Methodological Overview

The precise determination of the crystal structure of nickel sulfate hexahydrate relies on sophisticated analytical techniques, primarily single-crystal X-ray diffraction and neutron diffraction.

Single-Crystal X-ray Diffraction (XRD)

This is the cornerstone technique for elucidating crystal structures. The workflow involves several key steps:

-

Crystal Growth: High-quality single crystals are essential for accurate diffraction data. This is typically achieved through slow evaporation of a saturated aqueous solution of nickel sulfate at a controlled temperature to favor the desired polymorph.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector.

-

Structure Solution and Refinement: The positions of the atoms within the crystal lattice are determined from the diffraction data using computational methods. The initial structural model is then refined to achieve the best possible agreement between the calculated and observed diffraction patterns.

Caption: Experimental workflow for determining the crystal structure of nickel sulfate hexahydrate.

Neutron Diffraction

While X-ray diffraction is powerful, it has limitations in precisely locating hydrogen atoms due to their low electron density. Neutron diffraction overcomes this challenge because neutrons interact with the atomic nucleus rather than the electron cloud. This makes it an invaluable complementary technique for accurately determining the positions of hydrogen atoms within the water molecules and elucidating the intricate hydrogen-bonding network that plays a crucial role in stabilizing the crystal structure.

The Significance of the Crystal Structure

The detailed knowledge of the crystal structure of nickel sulfate hexahydrate has several important implications:

-

Understanding Physicochemical Properties: The arrangement of atoms and the nature of the bonding directly influence properties such as solubility, stability, and optical characteristics. For example, the specific arrangement of water molecules and their hydrogen bonding network affects the dehydration behavior of the crystals upon heating.

-

Controlling Crystallization Processes: For industrial applications, such as the production of high-purity nickel sulfate for batteries, controlling the crystallization process to obtain a specific polymorph with a desired crystal size and morphology is critical. A thorough understanding of the crystal structure provides the foundation for designing and optimizing these processes.

-

Informing Materials Science and Drug Development: The principles of polymorphism and the relationship between structure and properties observed in nickel sulfate hexahydrate are broadly applicable in materials science and drug development. In pharmaceuticals, different polymorphs of an active ingredient can have varying solubility and bioavailability, making polymorph control a critical aspect of drug formulation.

Conclusion

The crystal structure of nickel sulfate hexahydrate is a prime example of the elegance and complexity of the solid state. The existence of its tetragonal and monoclinic polymorphs, each with a unique three-dimensional arrangement of its constituent ions and water molecules, highlights the profound impact of crystallization conditions on the final structure. Through the application of powerful analytical techniques like X-ray and neutron diffraction, researchers can unravel the intricate details of these structures, providing fundamental insights that are crucial for a wide range of scientific and industrial applications.

References

-

Revealing the Elusive: Detecting Lone Hydrogen Atoms through Neutron Diffraction. (n.d.). Energy Frontier Research Centers. Retrieved from [Link]

-

Henry, P. F., Williams, E. J., & Wilson, C. C. (2014). Neutron powder diffraction – new opportunities in hydrogen location in molecular and materials structure. Crystallography Reviews, 20(3), 193–216. [Link]

-

Henry, P., Williams, E., & Wilson, C. (2014). Neutron powder diffraction - new opportunities in hydrogen location in molecular and materials structure. Chalmers Research. Retrieved from [Link]

-

LibreTexts. (2022, August 28). 7.5: Neutron Diffraction. Chemistry LibreTexts. Retrieved from [Link]

-

ISIS Neutron and Muon Source. (n.d.). Will the real structure please step forward? STFC. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN100506705C - Crystal growth method during alpha-type six hydration nickel sulfate interval crystallization process.

-

Crystal growing wiki. (2025, February 4). Nickel sulfate. Retrieved from [Link]

-

Manivannan, V., et al. (2016). Growth and characterization of α-nickel sulphate hexahydrate single crystal. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN104310496A - Crystalizing method for nickel sulfate water solution.

-

Beka, I., et al. (2021). The Effect of Reaction Conditions and Presence of Magnesium on the Crystallization of Nickel Sulfate. MDPI. Retrieved from [Link]

-

Determination of crystal structure by single crystal X-ray diffraction. (n.d.). Retrieved from [Link]

-

Masalov, V. M., et al. (2022). Growth of Nickel Sulfate Hexahydrate (α-NiSO₄·6H₂O) Single Crystals under Steady-State Conditions of Temperature Difference. ResearchGate. Retrieved from [Link]

-

Papangelakis, V. G., et al. (2021). Producing high-grade nickel sulfate with solvent displacement crystallization. ResearchGate. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). WO2020061639A1 - Method for preparing a high-purity hydrated nickel sulphate.

-

Chan, K. H., et al. (2023). Crystallization of nickel sulfate and its purification process: towards efficient production of nickel-rich cathode materials for lithium-ion batteries. National Institutes of Health. Retrieved from [Link]

An In-depth Technical Guide to the Aqueous Solubility of Nickel Sulfate Heptahydrate

Abstract

Nickel (II) sulfate and its hydrates are fundamental compounds in numerous industrial and scientific applications, from electroplating to catalyst manufacturing and, increasingly, in the synthesis of nickel-containing active pharmaceutical ingredients.[1] A thorough understanding of the aqueous solubility of its most common hydrated form, nickel sulfate heptahydrate (NiSO₄·7H₂O), is paramount for process optimization, quality control, and ensuring reproducible outcomes in research and development. This guide provides a comprehensive overview of the solubility characteristics of nickel sulfate heptahydrate, the thermodynamic principles governing its dissolution, detailed experimental protocols for solubility determination, and the influence of various physicochemical parameters on its behavior in aqueous solutions.

Introduction: The Significance of Nickel Sulfate Heptahydrate Solubility

Nickel sulfate heptahydrate (NiSO₄·7H₂O) is a crystalline solid that readily dissolves in water, forming the aquo complex [Ni(H₂O)₆]²⁺.[2] The extent of this dissolution, or solubility, is a critical parameter that dictates its utility in a wide array of applications. In drug development, for instance, precise control over the concentration of nickel ions in solution is essential for the synthesis of nickel-based coordination complexes and catalysts. Furthermore, understanding the solubility behavior is crucial for designing crystallization processes for purification and for predicting the stability of nickel-containing formulations.

The solubility of nickel sulfate is not a static value but is significantly influenced by temperature, the presence of other solutes, and the specific hydrate form in equilibrium.[3] Nickel sulfate can exist in several hydrated forms, with the heptahydrate and hexahydrate being the most common.[2][4] The transition between these hydrates is temperature-dependent and has a profound impact on the overall solubility profile of the system.[3]

Physicochemical Properties and Hydrate Forms

Nickel sulfate heptahydrate presents as greenish-blue crystals.[4][5] It is one of several known hydrated forms of nickel sulfate, each with distinct crystal structures and stability ranges.[2] The common hydrates include:

-

Nickel Sulfate Heptahydrate (NiSO₄·7H₂O): Typically crystallizes from aqueous solutions at temperatures below 30.7-31.5°C.[2][3]

-

α-Nickel Sulfate Hexahydrate (α-NiSO₄·6H₂O): A blue, tetragonal form that is stable between approximately 31.5°C and 53.3°C.[3]

-

β-Nickel Sulfate Hexahydrate (β-NiSO₄·6H₂O): An emerald-green, monoclinic form that becomes the stable phase above 53.3°C.[3]

It is important to note that the heptahydrate can lose water and convert to the hexahydrate form even at ambient conditions if the surrounding air is not saturated with water vapor.[3][6]

Aqueous Solubility Data of Nickel Sulfate Heptahydrate

The solubility of nickel sulfate in water is highly dependent on temperature. As the temperature of the water increases, so does the amount of nickel sulfate that can be dissolved.

| Temperature (°C) | Solubility (g NiSO₄ / 100 g H₂O) | Molarity (mol/L) | Stable Hydrate Form |

| 0 | 29.3 | ~1.90 | Heptahydrate |

| 15.5 | 75.6 | ~4.90 | Heptahydrate |

| 20 | 65 | ~4.21 | Heptahydrate |

| 30 | 77.5 | ~5.02 | Heptahydrate/Hexahydrate |

| 100 | 83.7 | ~5.42 | Hexahydrate |

Note: The solubility data is compiled from various sources.[2][4][7] The molarity is an approximation based on the density of the solutions.

The transition between the heptahydrate and hexahydrate forms is a key feature of the nickel sulfate-water system.[3] Below approximately 31.5°C, the heptahydrate is the more stable and thus governs the solubility.[3] Above this temperature, the hexahydrate becomes the stable solid phase in equilibrium with the saturated solution.[3]

Thermodynamics of Dissolution

The dissolution of nickel sulfate heptahydrate in water is a complex thermodynamic process. The overall enthalpy of solution is a result of two competing processes: the endothermic process of breaking the crystal lattice of the salt and the exothermic process of hydrating the nickel (Ni²⁺) and sulfate (SO₄²⁻) ions. The positive temperature coefficient of solubility for nickel sulfate indicates that the overall dissolution process is endothermic.

A comprehensive thermodynamic assessment of the H₂O-NiSO₄ system is crucial for modeling its behavior in various industrial processes.[8] Such models, often developed using the CALPHAD (Calculation of Phase Diagrams) method, allow for the prediction of phase equilibria and thermodynamic properties over a wide range of temperatures and concentrations.[8]

Experimental Determination of Solubility

A precise determination of the solubility of nickel sulfate heptahydrate requires a robust experimental methodology. The following protocol outlines a reliable approach.

Experimental Workflow

Sources

- 1. longdom.org [longdom.org]

- 2. Nickel(II) sulfate - Wikipedia [en.wikipedia.org]

- 3. open.metu.edu.tr [open.metu.edu.tr]

- 4. Nickel(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 5. CAS 10101-98-1: Nickel sulfate heptahydrate | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

synthesis of nickel sulfate from nickel oxide and sulfuric acid

An In-Depth Technical Guide to the Synthesis of Nickel Sulfate from Nickel Oxide and Sulfuric Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically grounded exploration of the . Moving beyond a simple procedural summary, this document elucidates the underlying chemical principles, kinetic factors, and purification strategies essential for producing high-purity nickel sulfate suitable for demanding applications, including battery cathode manufacturing and high-purity catalysis.

Foundational Principles: The Stoichiometry and Thermodynamics of Reaction

The synthesis of nickel sulfate from nickel oxide is a classic acid-base reaction. Nickel(II) oxide (NiO), a basic oxide, reacts with sulfuric acid (H₂SO₄) to form nickel(II) sulfate (NiSO₄) and water.[1] The fundamental, balanced chemical equation for this transformation is:

NiO(s) + H₂SO₄(aq) → NiSO₄(aq) + H₂O(l)

While stoichiometrically straightforward, the practical execution of this synthesis is governed by several critical factors, primarily the reactivity of the nickel oxide starting material. Green nickel oxide, particularly the form produced by high-temperature calcination (above 1000°C), exhibits a high degree of chemical inactivity due to a shrunken crystal lattice.[2] This necessitates specific reaction conditions to overcome the activation energy barrier and achieve efficient dissolution. The reaction is exothermic, and initiating it often requires an initial input of heat to a temperature of approximately 150°C, after which the reaction can proceed energetically.[2]

Reaction Kinetics and Mechanistic Considerations

The rate-determining step in this synthesis is typically the dissolution of the solid nickel oxide into the acidic aqueous medium. The kinetics of this process are complex and influenced by multiple experimental parameters.

Key Parameters Influencing Reaction Kinetics:

-

Temperature: Increased temperature significantly enhances the dissolution rate, consistent with Arrhenius behavior.[3] It provides the necessary activation energy to break the bonds within the NiO crystal lattice.

-

Sulfuric Acid Concentration: Higher acid concentrations generally lead to a faster reaction rate by increasing the availability of H⁺ ions to attack the oxide surface.[4]

-

Particle Size of Nickel Oxide: A smaller particle size increases the surface-area-to-volume ratio, providing more sites for the acid to react, thereby accelerating the dissolution process.[4]

-

Stirring Speed (Agitation): Vigorous agitation is crucial to ensure that the surface of the NiO particles is constantly exposed to fresh acid and to prevent the buildup of a passivating layer of nickel sulfate product on the reactant surface. This minimizes diffusion limitations.[4]

Studies have shown that the dissolution process can be modeled as a diffusion-controlled reaction, where the rate is limited by the diffusion of reactants and products through a product layer formed on the surface of the unreacted core.[4]

Data Presentation: Influence of Reaction Parameters on NiO Dissolution

| Parameter | Effect on Dissolution Rate | Rationale & Causality |

| Temperature | Increases | Provides higher kinetic energy to reactant molecules, overcoming the activation energy of the reaction.[3][4] |

| H₂SO₄ Concentration | Increases | Higher proton [H⁺] concentration leads to more frequent attacks on the NiO lattice.[4] |

| NiO Particle Size | Decreasing size increases rate | Smaller particles offer a larger relative surface area for the reaction to occur.[4] |

| Agitation/Stirring Speed | Increases | Minimizes the thickness of the diffusion boundary layer, ensuring reactants are efficiently brought to the surface.[4] |

Detailed Experimental Protocol: Lab-Scale Synthesis

This protocol outlines a self-validating procedure for the synthesis of nickel sulfate hexahydrate (NiSO₄·6H₂O), the common crystalline form.

Materials and Reagents

-

Nickel(II) Oxide (NiO), high-purity grade, finely powdered

-

Sulfuric Acid (H₂SO₄), 98% concentrated

-

Deionized Water (H₂O)

-

pH indicator strips or calibrated pH meter

-

Sodium Hydroxide (NaOH) solution (for pH adjustment, if necessary)

-

Appropriate filtration apparatus (e.g., Büchner funnel, vacuum flask)

Step-by-Step Methodology

-

Safety First: All operations involving concentrated sulfuric acid must be performed within a certified fume hood. Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves, is mandatory.[5][6]

-

Acid Dilution: Carefully prepare the desired concentration of sulfuric acid. Crucial Causality: Always add acid slowly to cold water, never the reverse, to dissipate the significant heat of dilution and prevent dangerous splashing.[5] For this protocol, a 20-30% (v/v) solution is a suitable starting point.

-

Reaction Setup: In a suitable glass reactor equipped with a magnetic stirrer and a heating mantle, add the diluted sulfuric acid. Begin stirring to create a vortex.

-

Addition of Nickel Oxide: Slowly and incrementally add the powdered nickel oxide to the vortex of the stirring acid. This controlled addition prevents clumping and ensures a uniform suspension. A slight stoichiometric excess of acid is often used to ensure complete conversion of the oxide.

-

Digestion: Heat the mixture to 80-90°C. Maintain this temperature and vigorous stirring for several hours. The solution will gradually turn from a black/grey slurry to a characteristic emerald green color, indicative of the formation of the hydrated nickel(II) ion, [Ni(H₂O)₆]²⁺.[7] The reaction progress can be monitored by observing the dissolution of the black NiO solid.

-

Filtration: After the reaction is complete (no visible unreacted NiO), allow the solution to cool slightly. Filter the hot solution using a vacuum filtration setup to remove any unreacted solids or insoluble impurities. This step is critical for the purity of the final product.

-

pH Adjustment: Cool the resulting green filtrate to room temperature. Check the pH. If excessively acidic, it can be carefully adjusted to a pH of ~4.0. This is a crucial step before purification, as the efficiency of many purification techniques, like solvent extraction, is highly pH-dependent.[8]

Caption: Core chemical reaction for nickel sulfate synthesis.

Safety and Handling: A Mandate for Researchers

Both reactants and products in this synthesis pose significant hazards that require strict adherence to safety protocols.

-

Nickel Oxide (NiO):

-

Hazards: Classified as a carcinogen. May cause skin sensitization upon repeated contact. Inhalation of dust is harmful. [9] * Handling: Must be handled in a well-ventilated area or fume hood to avoid dust generation. Use appropriate respiratory protection if dust is unavoidable. Avoid skin contact by wearing gloves and protective clothing. [9]* Sulfuric Acid (H₂SO₄):

-

Hazards: Highly corrosive. Causes severe skin burns and eye damage. Reacts violently with water, releasing significant heat. [6] * Handling: Always wear comprehensive PPE, including a face shield. [5]Handle only in a fume hood. Ensure an eyewash station and safety shower are immediately accessible. [5][10]* Nickel Sulfate (NiSO₄):

-

Hazards: Harmful if swallowed. Is a skin and respiratory sensitizer and a suspected carcinogen. [10] * Handling: Avoid creating dust when handling the final crystalline product. Wear gloves and wash hands thoroughly after handling. [10] All waste generated, including filtered solids and mother liquor, must be disposed of as hazardous waste according to institutional and regulatory guidelines.

-

References

-

Crystallization of nickel sulfate and its purification process: towards efficient production of nickel-rich cathode materials for lithium-ion batteries. (2023). ResearchGate. Available at: [Link]

-

Crystallization of nickel sulfate and its purification process: towards efficient production of nickel-rich cathode materials for lithium-ion batteries. (2023). RSC Advances. Available at: [Link]

- Method for purifying a nickel sulfate solution by solvent extraction. (n.d.). Google Patents.

-

Unraveling Nickel Dissolution Kinetics in Sulfuric Acid via Element-Resolved Electrochemical Impedance Spectroscopy. (2023). ACS Electrochemistry. Available at: [Link]

- Purification of nickel sulfate. (n.d.). Google Patents.

-

Nickel Sulphate production. (n.d.). Palabora Mining Company. Available at: [Link]

- Method for crystallizing nickel sulfate from aqueous solution by adopting solvent displacement crystallization method. (n.d.). Google Patents.

- Crystalizing method for nickel sulfate water solution. (n.d.). Google Patents.

-

The Dissolution Kinetics of Lithiated NiO in Aqueous Acid Solutions. (1975). DTIC. Available at: [Link]

-

Crystallization of nickel sulfate and its purification process: towards efficient production of nickel-rich cathode materials for lithium-ion batteries. (2023). National Institutes of Health. Available at: [Link]

-

Purification of nickel by solvent extraction. (2018). ResearchGate. Available at: [Link]

- Production of nickel sulfate from high-temperature calcined green nickel oxide. (n.d.). Google Patents.

-

Kinetics of nickel leaching from spent catalyst in sulphuric acid solution. (2017). ResearchGate. Available at: [Link]

- Method for producing high-purity nickel sulfate. (n.d.). Google Patents.

-

nickel sulfate production. (n.d.). Ecoinvent. Available at: [Link]

-

How to Make Nickel Sulfate Safely ~ A Nickel Plating Solution Ingredient. (2019). YouTube. Available at: [Link]

- Process for converting nickel to nickel sulfate. (n.d.). Google Patents.

-

Kinetic Study of the Dissolution of Metallic Nickel in Sulphuric Acid Solutions in the Presence of Different Oxidants. (2021). UBC Library Open Collections. Available at: [Link]

-

Kinetic study of the dissolution of metallic nickel in sulphuric acid solutions in the presence of different oxidants. (2021). ResearchGate. Available at: [Link]

-

METHOD FOR PRODUCING HIGH-PURITY NICKEL SULFATE. (2014). Googleapis.com. Available at: [Link]

-

Nickel(II) sulfate. (n.d.). Wikipedia. Available at: [Link]

-

Process Design for Direct Production of Battery Grade Nickel Sulfate. (2023). ResearchGate. Available at: [Link]

-

Nickel Oxide. (n.d.). Key Stage Wiki. Available at: [Link]

- Process of making nickel sulphate. (n.d.). Google Patents.

-

Material Safety Data Sheet - Nickel(II) oxide. (n.d.). Cole-Parmer. Available at: [Link]

-

HAZARD SUMMARY - NICKEL SULFATE. (n.d.). NJ.gov. Available at: [Link]

-

What handling and storage practices should be used when working with sulfuric acid?. (2013). Quora. Available at: [Link]

-

Sulfuric Acid Safe Handling Guideline. (2013). SLAC National Accelerator Laboratory. Available at: [Link]

Sources

- 1. keystagewiki.com [keystagewiki.com]

- 2. US3002814A - Production of nickel sulfate from high-temperature calcined green nickel oxide - Google Patents [patents.google.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 7. Nickel(II) sulfate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. nj.gov [nj.gov]

Introduction: Beyond the Hydrate - A Researcher's Guide to Anhydrous Nickel Sulfate

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Nickel Sulfate

Nickel (II) sulfate (NiSO₄) is a pivotal inorganic compound in research and development, serving as a common source of the Ni²⁺ ion for applications ranging from catalysis to advanced materials synthesis.[1][2] While frequently encountered in its hydrated forms, such as the blue-green hexahydrate (NiSO₄·6H₂O), the anhydrous salt possesses a distinct set of properties that are critical for non-aqueous applications and high-temperature processes.[3][4] Its utility as a precursor for catalysts, particularly in hydrogenation and oxidation reactions, makes a thorough understanding of its behavior essential for professionals in drug development and chemical synthesis.[5]

This guide provides a detailed examination of the physical and chemical properties of anhydrous nickel sulfate. Moving beyond a simple data sheet, we will explore the causality behind its characteristics, from its crystal structure to its thermal decomposition pathway. The content herein is structured to provide not just data, but actionable insights for laboratory practice, ensuring both safety and experimental success.

Core Physical Properties: A Quantitative Overview

The anhydrous form of nickel sulfate is a yellow-green crystalline solid, a stark contrast to the familiar blue and green hues of its hydrated counterparts.[6][7] This color difference is a direct consequence of the coordination environment around the nickel ion, which is altered by the absence of water ligands. All forms of nickel sulfate are paramagnetic.[4][8]

Crystallographic and Structural Data

Anhydrous nickel sulfate crystallizes in the orthorhombic system, a key structural detail that influences its physical properties and reactivity.[9] The sulfur atoms are at the center of a nearly regular tetrahedron of oxygen atoms, while the nickel atoms are surrounded by six oxygen atoms in a distorted octahedral arrangement.[9]

-

Crystal System : Orthorhombic[9]

-

Space Group : Cmcm[9]

-

Lattice Parameters : a = 5.155 Å, b = 7.842 Å, c = 6.338 Å[9]

Key Physical Data Summary

The fundamental physical constants of anhydrous nickel sulfate are summarized below. These values are foundational for stoichiometric calculations, process design, and safety assessments.

| Property | Value | Source(s) |

| Chemical Formula | NiSO₄ | [3] |

| Molar Mass | 154.76 g/mol | [3][6] |

| Appearance | Yellow-green crystalline solid | [6][8] |

| Density | 3.68 g/cm³ | [3][7][10] |

| Decomposition Temp. | ~840-848 °C | [6][7][10] |

| Melting Point | Decomposes at standard pressure before melting.[4] | [4] |

Solubility Profile

The solubility of anhydrous NiSO₄ is a critical parameter for its use in solution-phase reactions. While it readily dissolves in water, its insolubility in most common organic solvents dictates its application in non-aqueous systems.

| Solvent | Solubility | Source(s) |

| Water | Readily soluble; forms [Ni(H₂O)₆]²⁺ complex. | [4][7] |

| Ethanol | Insoluble | [7] |

| Methanol | Slightly soluble (0.11% wt @ 35 °C) | [6] |

| Ether | Insoluble | [7] |

| Acetone | Insoluble | [7] |

It is important to note that the dissolution of anhydrous NiSO₄ in water can be slower than its hydrated counterparts and may benefit from slight warming or acidification if the material is old or has been exposed to air, which can form a less soluble oxide layer.[11]

Chemical Behavior and Reactivity

The chemical properties of anhydrous nickel sulfate are dominated by its hygroscopic nature, its thermal instability at high temperatures, and the reactivity of the nickel (II) ion.

Hygroscopicity: A Critical Handling Parameter

Anhydrous nickel sulfate is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere to form its more stable hydrated states.[12][13] This property is of paramount importance for storage and handling. Exposure to ambient air will cause the yellow-green powder to convert to green hydrates, altering its mass and potentially its reactivity.[9][14] Therefore, all handling should be performed in a controlled, low-humidity environment (e.g., a glove box or dry room), and storage must be in a tightly sealed container with a desiccant.[15]

Thermal Stability and Decomposition Pathway

When heated, anhydrous nickel sulfate is stable up to several hundred degrees Celsius, but it will decompose at high temperatures. The decomposition process begins above 640 °C and is prominent at approximately 848 °C, yielding solid nickel(II) oxide (NiO) and releasing toxic sulfur trioxide (SO₃) gas.[4][6][7]

Reaction: NiSO₄(s) → NiO(s) + SO₃(g)

This decomposition is an endothermic process.[16] The release of corrosive and toxic sulfur oxides necessitates that any high-temperature applications involving NiSO₄ be conducted in a well-ventilated fume hood with appropriate off-gas scrubbing.

Key Chemical Reactions

In a research context, anhydrous NiSO₄ is often used as a starting material for the synthesis of other nickel compounds.

-

Precipitation Reactions: Aqueous solutions of nickel sulfate react with alkali metal carbonates (e.g., Na₂CO₃) or hydroxides (e.g., NaOH) to precipitate nickel(II) carbonate (NiCO₃) or nickel(II) hydroxide (Ni(OH)₂), respectively.[4][8] These precipitates are often precursors to catalysts and pigments.[4]

-

NiSO₄(aq) + Na₂CO₃(aq) → NiCO₃(s) + Na₂SO₄(aq)

-

NiSO₄(aq) + 2 NaOH(aq) → Ni(OH)₂(s) + Na₂SO₄(aq)

-

-

Formation of Double Salts: The addition of ammonium sulfate to a concentrated aqueous solution of nickel sulfate precipitates the double salt nickel ammonium sulfate hexahydrate, Ni(NH₄)₂(SO₄)₂·6H₂O.[4][8]

Catalytic Applications

Nickel sulfate itself can act as a catalyst but is more frequently used as a precursor to prepare highly active nickel-based catalysts.[1][3][17] These catalysts are crucial in many industrial and pharmaceutical processes, including:

-

Hydrogenation: Nickel catalysts are widely used for the hydrogenation of unsaturated fats in the food industry and for various reduction steps in organic synthesis.[5]

-

Oxidation: In pharmaceutical manufacturing, nickel-derived catalysts are employed in specific oxidation reactions, such as in the synthesis pathway of Vitamin C.[5] The electronic configuration of the nickel ion allows it to readily participate in the redox cycles that are fundamental to catalysis.[5]

Experimental Workflows and Methodologies

Trustworthy research relies on robust and repeatable protocols. The following sections detail essential methodologies for the preparation and characterization of anhydrous nickel sulfate.

Experimental Protocol 1: Preparation of Anhydrous NiSO₄ from NiSO₄·6H₂O

This protocol describes the dehydration of the common hexahydrate to yield the anhydrous salt. The key to this process is the controlled application of heat to drive off the water of crystallization without causing premature decomposition of the sulfate.

Materials:

-

Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O)

-

High-temperature crucible (ceramic or porcelain)

-

Muffle furnace

-

Desiccator

Procedure:

-

Pre-weighing: Accurately weigh the empty, dry crucible. Add a known mass of NiSO₄·6H₂O to the crucible.

-

Initial Dehydration: Place the crucible in a muffle furnace. Slowly heat the sample to 120 °C and hold for 2 hours. This gently removes the first five water molecules.[18]

-

Final Dehydration: Increase the furnace temperature to 350-400 °C. The anhydrous form is produced by heating above 330 °C.[4][8] Hold at this temperature for at least 4 hours to ensure all water is removed. The color should change from blue-green to yellow-green.

-

Cooling and Storage: Turn off the furnace and allow the crucible to cool to below 150 °C inside the furnace. Immediately transfer the hot crucible to a desiccator containing a fresh, active desiccant (e.g., Drierite® or phosphorus pentoxide). Allow it to cool completely to room temperature.

-

Verification: Once cool, re-weigh the crucible and its contents. The final mass should correspond to the theoretical mass of anhydrous NiSO₄ based on the starting mass of the hexahydrate.

-

Storage: Immediately transfer the anhydrous product to a tightly sealed, dry container for storage in a desiccator or inert atmosphere.

Experimental Protocol 2: Characterization by Thermogravimetric Analysis (TGA)

TGA is a self-validating technique to confirm the successful synthesis of anhydrous NiSO₄ and to study its thermal stability. It measures the change in mass of a sample as a function of temperature.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Inert gas (Nitrogen or Argon) and Air or Oxygen supply

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the prepared anhydrous NiSO₄ into a TGA pan (typically alumina or platinum).

-

Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen at 50 mL/min).

-

Heating Program: Program the TGA to heat the sample from room temperature to 1000 °C at a controlled rate (e.g., 10 °C/min).

-

Data Analysis:

-

Moisture Content: A properly dried anhydrous sample should show no significant mass loss below 300 °C. Any mass loss in this region indicates the presence of residual water.

-

Decomposition Onset: The temperature at which significant mass loss begins (typically >600 °C) corresponds to the onset of decomposition to NiO.

-

Final Mass: The final residual mass at 1000 °C should correspond to the theoretical mass percentage of NiO in NiSO₄ (~48.28%). This confirms the decomposition pathway.

-

Workflow Visualization

The logical flow from starting material to characterized product is a cornerstone of good scientific practice. The following diagram illustrates this workflow.

Caption: Workflow for the preparation and validation of anhydrous nickel sulfate.

Safety, Handling, and Storage

Anhydrous nickel sulfate, like all nickel compounds, must be handled with care. It is classified as a carcinogen and can cause skin and respiratory sensitization.[8][15]

-

Handling: Always handle anhydrous NiSO₄ in a well-ventilated fume hood.[15] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19] Avoid generating dust.[15]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[20] The container must be tightly sealed to prevent moisture absorption.[15] Storage in a desiccator is highly recommended.

-

Toxicity: Harmful if swallowed or inhaled.[15] May cause an allergic skin reaction and is suspected of causing genetic defects.[15]

Conclusion

Anhydrous nickel sulfate is a compound with distinct and valuable properties for the research scientist. Its utility as a water-free source of Ni²⁺ ions is essential for catalysis and non-aqueous synthesis. However, its pronounced hygroscopicity and thermal decomposition behavior demand rigorous and informed handling protocols. By understanding the fundamental physical and chemical principles detailed in this guide—from its orthorhombic crystal structure to its reactivity—researchers can confidently and safely leverage this important chemical in their pursuit of scientific innovation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24586, Nickel Sulfate. Retrieved from [Link]

-

Vedantu (n.d.). Nickel Sulfate: Properties, Manufacturing & Uses Explained. Retrieved from [Link]

-

Amizara Speciality Chemicals LLP (2023). Nickel Sulfate: Formula, Properties and Uses. Retrieved from [Link]

-

Wikipedia (n.d.). Nickel(II) sulfate. Retrieved from [Link]

-

Sciencemadness Wiki (2023). Nickel(II) sulfate. Retrieved from [Link]

-

Ataman Kimya (n.d.). NICKEL SULFATE. Retrieved from [Link]

-

Dimaras, P. I. (1957). Morphology and structure of anhydrous nickel sulphate. Acta Crystallographica, 10(4), 313-315. Retrieved from [Link]

-

Ceramic Glazes (n.d.). Nickel Sulfate (NiSO4): Uses, Applications, and Properties. Retrieved from [Link]

-

Jumei Chemical (n.d.). Nickel sulfate. Retrieved from [Link]

-

Chemeurope.com (n.d.). Nickel(II) sulfate. Retrieved from [Link]

-

BYJU'S (n.d.). Physical Properties of Nickel Sulphate – NiSO4. Retrieved from [Link]

-

ResearchGate (n.d.). Thermal Decomposition of Nickel Salt Hydrates. Retrieved from [Link]

-

Ingraham, T. R., & Marier, P. (1966). Kinetics of the Thermal Decomposition of Nickel Sulfate. Transactions of the Metallurgical Society of AIME, 236, 1067-1071. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Nickel Sulfate: A Versatile Catalyst for Industrial Hydrogenation and Oxidation. Retrieved from [Link]

-

American Elements (n.d.). Nickel Sulfate Anhydrous. Retrieved from [Link]

-

Crystal growing wiki (2025). Nickel sulfate. Retrieved from [Link]

-

Cole-Parmer (n.d.). Material Safety Data Sheet - Nickel (II) Ammomium Sulfate Hexahydrate. Retrieved from [Link]

-

Asandei, N., & Grigoriu, G. (2001). Thermogravimetric analysis of a cellulosic fabric treated with nickel sulfate hexahydrate as a flame-retardant. Cellulose Chemistry and Technology, 35(1-2), 157-164. Retrieved from [Link]

-

Carl ROTH (n.d.). Safety Data Sheet: Nickel(II) sulfate hexahydrate. Retrieved from [Link]

-

Tomaszewicz, E., & Kotfica, M. (2004). Mechanism and kinetics of thermal decomposition of nickel(II) sulfate(VI) hexahydrate. Journal of Thermal Analysis and Calorimetry, 76(1), 27-32. Retrieved from [Link]

-

ResearchGate (2004). Mechanism and kinetics of thermal decomposition of Nickel(II) Sulfate(VI) hexahydrate. Retrieved from [Link]

-

Garage Science (2019, June 20). How to Make Nickel Sulfate Safely ~ A Nickel Plating Solution Ingredient [Video]. YouTube. Retrieved from [Link]

-

Solov'yev, S. N., Gurov, A. A., & Gorchakova, E. A. (2020). NICKEL SULFATE AQUEOUS SOLUTIONS THERMAL CHEMISTRY AND ENTHALPY OF NI2+ CATION FORMATION AT THE TEMPERATURE 298.15 K. Herald of the Bauman Moscow State Technical University, Series Natural Sciences, (3), 114-124. Retrieved from [Link]

- Corson, H. P. (1933). U.S. Patent No. 1,936,829. U.S. Patent and Trademark Office.

-

ResearchGate (2022). Why is my nickel sulphate solution not dissolving in water?. Retrieved from [Link]

-

Nickeffect (n.d.). Versatility of Nickel-based Catalysts in Industrial-scale Catalysis. Retrieved from [Link]

Sources

- 1. Nickel Sulfate (NiSO4): Uses, Applications, and Properties [ceramic-glazes.com]

- 2. americanelements.com [americanelements.com]

- 3. Nickel Sulfate: Formula, Properties and Uses - Amizara [amizaraspecialitychemicals.co.in]

- 4. Nickel(II) sulfate - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Nickel Sulfate | NiSO4 | CID 24586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nickel sulfate | 7786-81-4 [chemicalbook.com]

- 8. Nickel(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Nickel Sulfate: Properties, Manufacturing & Uses Explained [vedantu.com]

- 11. researchgate.net [researchgate.net]

- 12. CAS 7786-81-4: Nickel sulfate (NiSO4) | CymitQuimica [cymitquimica.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. cyberleninka.ru [cyberleninka.ru]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. nickeffect.eu [nickeffect.eu]

- 18. Nickel sulfate [ganfenglithium.com]

- 19. carlroth.com [carlroth.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

nickel sulfate hydrate phase transition temperatures

An In-Depth Technical Guide to the Phase Transition Temperatures of Nickel Sulfate Hydrates

Authored by a Senior Application Scientist

Abstract

Nickel (II) sulfate (NiSO₄) is a cornerstone inorganic compound with significant applications ranging from electroplating and catalyst manufacturing to its emerging role in the production of nickel-rich cathode materials for lithium-ion batteries.[1] The utility of nickel sulfate is intrinsically linked to its hydration state, as it exists in several stable hydrate forms, most notably as a heptahydrate (NiSO₄·7H₂O) and two hexahydrate polymorphs (α-NiSO₄·6H₂O and β-NiSO₄·6H₂O). The transitions between these hydrated phases are critically dependent on temperature and other process conditions, such as the presence of impurities or acidity.[2][3] Understanding and controlling these phase transitions is paramount for optimizing industrial crystallization processes, ensuring product purity, and achieving desired material properties. This guide provides a comprehensive technical overview of the phase transition temperatures of nickel sulfate hydrates, the thermodynamics governing these transformations, and the analytical methodologies employed for their characterization.

The Landscape of Nickel Sulfate Hydrates: Structure and Stability

Nickel sulfate's interaction with water gives rise to at least seven known hydrated salts, each with a distinct crystal habit and stability range.[4] The most commercially and scientifically relevant of these are the heptahydrate and the hexahydrates. The structural arrangement of water molecules and sulfate ions around the central Ni²⁺ ion dictates the crystal structure and, consequently, the physical properties of the hydrate.

-

Nickel Sulfate Heptahydrate (NiSO₄·7H₂O): Known as the mineral morenosite, this hydrate typically crystallizes from aqueous solutions at lower temperatures.[5] It is often a pale green, rhombohedral crystal. However, the heptahydrate is relatively unstable in air and can lose one water molecule to transform into the hexahydrate form, even at room temperature.[3][6]

-

Nickel Sulfate Hexahydrate (NiSO₄·6H₂O): This is the most common form of nickel sulfate. Crucially, it exists as two distinct polymorphs, which are compounds with the same chemical formula but different crystal structures.[3]

-

α-NiSO₄·6H₂O (Retgersite): This is the blue, tetragonal polymorph. X-ray crystallography reveals that its structure consists of octahedral [Ni(H₂O)₆]²⁺ ions hydrogen-bonded to sulfate ions.[4][7]

-

β-NiSO₄·6H₂O: This is the emerald green, monoclinic polymorph. It is isostructural with several other hexahydrate sulfates, such as MgSO₄·6H₂O.

-

The specific hydrate or polymorph that crystallizes from a solution is dictated by the temperature, a relationship that forms the basis of its phase transitions.

Key Phase Transitions and Their Governing Temperatures

The transformation between different nickel sulfate hydrates is an equilibrium process highly sensitive to temperature. The key transition points have been well-established through extensive thermodynamic and crystallographic studies.

Heptahydrate to α-Hexahydrate Transition

In neutral or acid-free aqueous solutions, nickel sulfate heptahydrate (NiSO₄·7H₂O) is the most thermodynamically stable phase below approximately 31.5°C.[2][5] As the temperature is raised above this point, the stable form transitions to the α-polymorph of the hexahydrate.

This transition is a critical control point in industrial crystallization. To produce the heptahydrate, crystallization must be conducted below this temperature, while the hexahydrate is targeted by operating above it.[1] It is important to note that the presence of sulfuric acid in the solution can alter these stability regions, allowing the α-hexahydrate to be formed at temperatures as low as 0°C.[2]

α-Hexahydrate to β-Hexahydrate Polymorphic Transition

Upon further heating, the blue tetragonal α-hexahydrate undergoes a polymorphic transformation to the green monoclinic β-hexahydrate. This is an enantiotropic transformation, meaning it is reversible upon cooling, though kinetic factors can influence the process.

-

Transition Temperature Range: 53°C to 55°C[5] A commonly cited specific temperature for this transition is 53.3°C.[2]

The distinct color change from blue to green associated with this transition provides a clear visual indicator of the polymorphic transformation.

Dehydration and Decomposition at Higher Temperatures

Heating the hexahydrates beyond their stability range leads to a stepwise loss of water molecules (dehydration), eventually forming the anhydrous salt, which itself decomposes at very high temperatures.

-

Formation of Lower Hydrates: The loss of water begins around 89-100°C.[4][8] Thermal analysis shows the formation of intermediate hydrates, such as the monohydrate (NiSO₄·H₂O), through distinct dehydration steps.[8][9]

-

Formation of Anhydrous NiSO₄: The yellow anhydrous form is produced by heating the hydrates above 330°C.[4]

-

Decomposition to Nickel Oxide: At temperatures exceeding 640°C, anhydrous nickel sulfate decomposes into nickel oxide (NiO) and toxic sulfur trioxide fumes.[4][10]

The following diagram illustrates the temperature-dependent phase relationships of the primary nickel sulfate hydrates.

Summary of Transition Temperatures

The following table summarizes the key transition temperatures for nickel sulfate hydrates under standard conditions.

| Transition | Initial Phase (Crystal System) | Final Phase (Crystal System) | Transition Temperature (°C) | Notes |

| Heptahydrate ↔ Hexahydrate | NiSO₄·7H₂O (Rhombohedral) | α-NiSO₄·6H₂O (Tetragonal) | 30.7 – 32.0 | Occurs in aqueous solution.[4][5] |

| Polymorphic Transition (α ↔ β) | α-NiSO₄·6H₂O (Tetragonal, Blue) | β-NiSO₄·6H₂O (Monoclinic, Green) | 53.0 – 55.0 | Reversible polymorphic transformation.[5] |

| Initial Dehydration | NiSO₄·6H₂O (Hexahydrate) | Lower Hydrates (e.g., NiSO₄·H₂O) | > 100 | Stepwise loss of water molecules.[4][8] |

| Formation of Anhydrous Salt | Lower Hydrates | NiSO₄ (Anhydrous, Yellow) | > 330 | Complete removal of water of crystallization.[4] |

| Decomposition | NiSO₄ (Anhydrous) | NiO (Nickel Oxide) | > 640 | Decomposes before melting at standard pressure.[4] |

Experimental Characterization of Phase Transitions

The precise determination of phase transition temperatures and the characterization of different hydrate forms rely on a suite of thermal and structural analysis techniques. The synergy between these methods provides a self-validating system for robust and trustworthy results.

Protocol: Differential Scanning Calorimetry (DSC)

DSC is a primary technique for identifying phase transitions as it measures the heat flow into or out of a sample as a function of temperature. Transitions like melting, crystallization, or solid-solid transformations are associated with endothermic or exothermic events.

Objective: To determine the temperature and enthalpy of phase transitions.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the nickel sulfate hydrate sample into an aluminum DSC pan. Hermetically seal the pan to prevent water loss before the intended dehydration event.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 0°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected transitions (e.g., 200°C).

-

Maintain a constant inert gas purge (e.g., Nitrogen at 50 mL/min) to ensure a stable atmosphere and prevent oxidative side reactions.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks (heat absorption), which correspond to events like dehydration or the heptahydrate-to-hexahydrate and α-to-β hexahydrate transitions.

-

The onset temperature of the peak is typically reported as the transition temperature. The area under the peak is proportional to the enthalpy change (ΔH) of the transition.

-

Protocol: Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the change in mass of a sample as a function of temperature. For hydrates, this is invaluable for determining the stoichiometry of water loss during dehydration.[8]

Objective: To determine the temperature ranges of dehydration and the number of water molecules lost at each step.

Methodology:

-

Sample Preparation: Place 10-20 mg of the nickel sulfate hydrate sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan onto the TGA's microbalance.

-

Thermal Program:

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Identify distinct steps in the mass loss curve, which correspond to dehydration events.

-

Calculate the theoretical mass percentage for the loss of one, two, etc., water molecules from the initial hydrate's molecular weight and compare it to the measured mass loss at each step to determine the dehydration pathway. For NiSO₄·6H₂O (Molar Mass: 262.85 g/mol ), the loss of one water molecule (18.015 g/mol ) corresponds to a 6.85% mass loss.

-

Protocol: Temperature-Controlled Powder X-Ray Diffraction (PXRD)

PXRD is the definitive method for identifying the crystalline phase of a material. By equipping a diffractometer with a non-ambient stage, the crystal structure can be monitored as the temperature is changed, directly confirming the structural nature of phase transitions.[12]

Objective: To identify the crystal structure of the nickel sulfate hydrate at various temperatures and confirm the phases involved in transitions.

Methodology:

-

Sample Preparation: Gently grind the nickel sulfate hydrate sample to a fine powder and mount it on the sample holder of a high-temperature reaction chamber.

-

Instrument Setup: Place the chamber within the PXRD instrument.

-

Thermal and Measurement Program:

-

Set the initial temperature (e.g., 25°C) and allow it to stabilize.

-

Collect a diffraction pattern over a specified 2θ range (e.g., 10-70°).

-

Increase the temperature in steps (e.g., 5°C increments) through the transition regions identified by DSC/TGA. At each step, allow the temperature to equilibrate before collecting a new diffraction pattern.

-

-

Data Analysis:

-

Compare the collected diffraction patterns at each temperature to reference patterns from crystallographic databases (e.g., JCPDS-ICDD) for NiSO₄·7H₂O, α-NiSO₄·6H₂O (tetragonal), and β-NiSO₄·6H₂O (monoclinic).

-

A change from one characteristic pattern to another as a function of temperature provides definitive proof of a phase transition.

-

Conclusion

The phase transitions of nickel sulfate hydrates are well-defined, temperature-dependent phenomena critical to the chemical and materials science industries. The transition from heptahydrate to the α-hexahydrate around 31.5°C, the subsequent polymorphic shift to the β-hexahydrate at 53.3°C, and the multi-stage dehydration at higher temperatures are key thermal events. For researchers and development professionals, a thorough understanding of these transitions, supported by robust analytical characterization using DSC, TGA, and PXRD, is essential for controlling crystallization processes, ensuring phase purity, and ultimately, manufacturing high-quality, nickel-based materials for advanced applications.

References

-

Wikipedia. Nickel(II) sulfate. [Link]

-

Jenssen, M. B., Bøckman, M., & Andreassen, J. P. (2021). The Effect of Reaction Conditions and Presence of Magnesium on the Crystallization of Nickel Sulfate. Crystals. [Link]

-

Request PDF. Thermodynamics of concentrated aqueous solution of NiSO4. [Link]

-

Ataman Kimya. NICKEL SULFATE. [Link]

-

ResearchGate. Phase solubility diagram of the NiSO 4 –H 2 SO 4 –H 2 O system at 50°C. [Link]

-

Tomaszewicz, E., & Kotfica, M. (Year not available). Mechanism and kinetics of thermal decomposition of Nickel(II) Sulfate(VI) hexahydrate. Journal of Thermal Analysis and Calorimetry. [Link]

-

Crystal growing wiki. Nickel sulfate. [Link]

-

Louhi-Kultanen, M., et al. (2019). Purification of Nickel Sulfate by Batch Cooling Crystallization. Chemical Engineering & Technology. [Link]

-

ProQuest. An Investigation of the Thermal and Dielectric Properties of Nickel Sulfate Hexahydrate Single Crystal for Sensors, Bandpass Filters and Optical Applications. [Link]

-

Scite.ai. The dehydration of nickel sulfate. [Link]

-

Straszko, J., Możejko, J., & Olszak-Humienik, M. (1995). Kinetics of thermal decomposition of nickel sulfate hexahydrate. Journal of Thermal Analysis. [Link]

-

MDPI. The Effect of Reaction Conditions and Presence of Magnesium on the Crystallization of Nickel Sulfate. [Link]

-

Scilit. Kinetics of thermal decomposition of nickel sulfate hexahydrate. [Link]

-

ResearchGate. Solubility phase diagrams of Me 2SO4-NiSO4-H2O systems and the growth of Me 2Ni(SO4)2 · nH2O crystals. [Link]

-

CDC Stacks. Thermodynamic Properties of Selected Transition Metal Sulfates and Their Hydrates. [Link]

-

Myanmar Academy of Arts and Science. STRUCTURAL, THERMAL AND ELECTRICAL CHARACTERISTICS OF NICKEL POTASSIUM SULPHATE HEXAHYDRATE (NPSH) CRYSTAL. [Link]

-

RSC Publishing. Crystallization of nickel sulfate and its purification process. [Link]

-

ResearchGate. XRD plots of NiSO4·6H2O heat treated at different temperatures. [Link]

-

ResearchGate. Crystal structure of a-NiSO4 . 6 H2O. [Link]

-

INIS-IAEA. Polymorphism of nickel sulfate hexahydrate. [Link]

-

ACS Publications. Thermochemistry of Cobalt Sulfate and Hydrates of Cobalt and Nickel Sulfates. [Link]

-

ResearchGate. Ternary phase diagrams of CdSO4-NiSO4-H2O at 40 degrees C and 80 degrees C. [Link]

-

ElectronicsAndBooks. Polymorphism of Nickel Sulfate Hexahydrate. [Link]

-

Reddit. Alpha-polymorph of Nickel(II) sulfate hexahydrate. [Link]

-

AZoM. Dehydration of Hexahydrate Nickel Sulfate. [Link]

-

UCL Discovery. magnetic properties, stability with respect to morenosite (NiSO4·7H2O). [Link]

-

ScienceDirect. Crystal structure, stability, and electronic properties of hydrated metal sulfates. [Link]

-

PubChem. Nickel Sulfate. [Link]

-

ResearchGate. Growth of α-NiSO4 · 6H2O crystals at high rates. [Link]

Sources

- 1. Crystallization of nickel sulfate and its purification process: towards efficient production of nickel-rich cathode materials for lithium-ion batterie ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04280D [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. open.metu.edu.tr [open.metu.edu.tr]